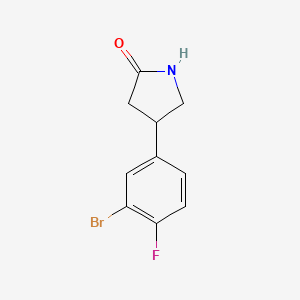
4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. This compound, in particular, features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. The presence of these halogen atoms can significantly influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-4-fluoroaniline with a suitable pyrrolidinone precursor under specific reaction conditions. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired product. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (bromine and fluorine) on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The pyrrolidinone ring can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog without the halogen substitutions.
3-Iodopyrroles: Compounds with iodine substitution instead of bromine and fluorine.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
The uniqueness of this compound lies in its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H9BrFNO |
|---|---|
Molekulargewicht |
258.09 g/mol |
IUPAC-Name |
4-(3-bromo-4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-8-3-6(1-2-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |
InChI-Schlüssel |
KYNZMUGHNPQYBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















